molecular formula C4H2BrFN2 B580426 2-Bromo-5-fluoropyrazine CAS No. 1209459-10-8

2-Bromo-5-fluoropyrazine

Cat. No.: B580426
CAS No.: 1209459-10-8
M. Wt: 176.976
InChI Key: XPWYTZGWNXDFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoropyrazine can be synthesized through various methods. One common approach involves the bromination and fluorination of pyrazine derivatives. For instance, starting from 2,5-dichloropyrazine, a nucleophilic substitution reaction can be performed using potassium fluoride to introduce the fluorine atom, followed by bromination using bromine or N-bromosuccinimide to obtain this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields 5-fluoro-2-phenylpyrazine .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoropyrazine depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with biological targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various molecular pathways .

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyrazine
  • 2-Bromo-5-iodopyrazine
  • 2-Fluoro-5-chloropyrazine

Comparison: 2-Bromo-5-fluoropyrazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, such as 2-Bromo-5-chloropyrazine, the fluorine atom in this compound can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-bromo-5-fluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYTZGWNXDFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735042
Record name 2-Bromo-5-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-10-8
Record name 2-Bromo-5-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-5-FLUOROPYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.